2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid

Lipophilicity Drug-likeness Membrane Permeability

Select this specific 6-carboxylic acid regioisomer over generic benzoxazoles. The 2-CF3 group boosts lipophilicity (XLogP 2.2 vs 1.1 for non-fluorinated analog), enhancing passive membrane permeability for CNS drug discovery. The 6-COOH provides a unique vector for amide coupling, enabling precise SAR comparison with the 5-carboxylic acid isomer. Consistently available at ≥95% purity, this scaffold minimizes in-house purification and ensures assay reproducibility, making it the preferred building block for fragment-based screening and chemical probe synthesis.

Molecular Formula C9H4F3NO3
Molecular Weight 231.13
CAS No. 1181288-08-3
Cat. No. B2886281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid
CAS1181288-08-3
Molecular FormulaC9H4F3NO3
Molecular Weight231.13
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)OC(=N2)C(F)(F)F
InChIInChI=1S/C9H4F3NO3/c10-9(11,12)8-13-5-2-1-4(7(14)15)3-6(5)16-8/h1-3H,(H,14,15)
InChIKeyFNGMUVHYSMEONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid (CAS 1181288-08-3): A Functionalized Benzoxazole Scaffold for Targeted Medicinal Chemistry


2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid (CAS 1181288-08-3) is a heterocyclic building block from the benzoxazole class, characterized by a trifluoromethyl group at the 2-position and a carboxylic acid moiety at the 6-position of the fused bicyclic ring system. Its molecular formula is C9H4F3NO3, with a molecular weight of 231.13 g/mol. Computed physicochemical properties include an XLogP of 2.2, a topological polar surface area (TPSA) of 63.3 Ų, a single hydrogen bond donor, and seven hydrogen bond acceptors [1]. The compound is commercially available as a versatile small molecule scaffold for research use, typically supplied at purities of 95% or higher .

2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid: Why Simple Benzoxazole or Positional Isomer Substitutes Are Not Interchangeable


Benzoxazole scaffolds are widely used in medicinal chemistry, but their properties are highly sensitive to substitution pattern. The specific placement of the trifluoromethyl group at the 2-position and the carboxylic acid at the 6-position of 2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid confers a distinct physicochemical profile that cannot be replicated by generic benzoxazole analogs or positional isomers. As demonstrated in the evidence below, the trifluoromethyl group significantly increases lipophilicity relative to the unsubstituted parent compound, which directly impacts membrane permeability and metabolic stability [1]. Furthermore, positional isomers, such as the 5-carboxylic acid variant, offer different vectors for derivatization and may exhibit altered reactivity in amide coupling or other synthetic transformations, leading to divergent downstream molecular properties [2]. Relying on a generic substitute without verifying these critical structural and physicochemical distinctions can introduce uncontrolled variability into SAR studies, compromising the reproducibility and interpretability of experimental results.

2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid: Quantifiable Differentiators Against Key Analogs and Isomers


Lipophilicity Differential: 2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid Exhibits a 1.1 Unit Increase in XLogP Compared to the Non-Fluorinated Parent Scaffold

The presence of the trifluoromethyl group at the 2-position of 2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid results in a computed XLogP of 2.2, compared to an XLogP of 1.1 for the non-fluorinated analog 1,3-benzoxazole-6-carboxylic acid. This represents a quantified increase in lipophilicity of +1.1 log units [1][2].

Lipophilicity Drug-likeness Membrane Permeability

Positional Isomer Differentiation: The 6-Carboxylic Acid Substituent of 2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid Provides a Distinct Derivatization Vector Compared to the 5-Carboxylic Acid Isomer

2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid (CAS 1181288-08-3) is a specific regioisomer with the carboxylic acid group located at the 6-position of the benzoxazole ring. Its positional isomer, 2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid (CAS 1495165-30-4), bears the carboxylic acid at the 5-position. While both isomers share the same molecular formula (C9H4F3NO3) and molecular weight (231.13 g/mol), the different attachment points of the carboxylic acid group result in distinct molecular geometries and electronic environments, leading to divergent reactivity and spatial orientation of the carboxylic acid handle for further derivatization .

Regioisomerism Scaffold Vectoring Amide Coupling

Synthetic Accessibility and Purity: Commercial Availability of 2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid at High Purity (95-98%) Facilitates Reproducible SAR Campaigns

2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid is commercially available from multiple reputable suppliers with guaranteed minimum purities of 95% to 98%. This high level of purity is consistent across vendors and is critical for ensuring that observed biological activity is attributable to the target compound rather than impurities. This is a key procurement consideration when compared to custom-synthesized or lower-purity alternatives .

Chemical Purity Reproducibility Procurement

Hydrogen Bond Acceptor Capacity: 2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid Possesses Seven Hydrogen Bond Acceptors, Enhancing Its Utility as a Core for Targeted Library Synthesis

The computed molecular properties of 2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid indicate a total of seven hydrogen bond acceptors, contributed by the oxygen and nitrogen atoms within the benzoxazole ring, the trifluoromethyl group, and the carboxylic acid moiety. This compares to four hydrogen bond acceptors for the non-fluorinated analog 1,3-benzoxazole-6-carboxylic acid. The increased number of hydrogen bond acceptors provides additional sites for potential intermolecular interactions, which can be leveraged in structure-based drug design to enhance target binding affinity and specificity [1][2].

Hydrogen Bonding Molecular Recognition Scaffold Functionalization

2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid: Primary Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Medicinal Chemistry: Lead Optimization for Enhanced Membrane Permeability and Oral Bioavailability

Researchers aiming to improve the passive membrane permeability of a lead series can leverage the increased lipophilicity (XLogP 2.2 vs. 1.1 for the non-fluorinated analog) of 2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid [1]. This property is particularly valuable in central nervous system (CNS) drug discovery, where higher logP values are often correlated with improved blood-brain barrier penetration.

Structure-Activity Relationship (SAR) Studies: Exploring Regioisomeric Diversity

In SAR campaigns, the specific 6-carboxylic acid regioisomer provides a distinct vector for attaching pendant groups via amide bond formation. Researchers can systematically compare the activity of compounds derived from the 6-carboxylic acid isomer against those derived from the 5-carboxylic acid isomer (CAS 1495165-30-4) to map the optimal orientation of substituents for target engagement . This controlled comparison enables the precise mapping of binding site topology and the identification of preferred exit vectors for linker attachment.

Chemical Biology: Development of High-Purity Probe Molecules

The consistent commercial availability of 2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid at high purity (≥95%) reduces the burden of in-house purification and ensures that biological assay results are not confounded by impurities . This makes it an ideal starting material for the synthesis of chemical probes intended for target validation and mechanistic studies.

Fragment-Based Drug Discovery (FBDD): A Privileged Scaffold with Enhanced Hydrogen Bonding Capacity

The compound's seven hydrogen bond acceptors, compared to four in the non-fluorinated parent, offer multiple interaction points for target binding [2]. This makes it a suitable fragment for screening against a variety of protein targets, where the trifluoromethyl group can also serve as a sensitive probe for 19F NMR-based binding assays.

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